molecular formula C12H12N2O2 B2957217 methyl 1-benzyl-1H-imidazole-4-carboxylate CAS No. 74294-73-8

methyl 1-benzyl-1H-imidazole-4-carboxylate

Cat. No.: B2957217
CAS No.: 74294-73-8
M. Wt: 216.24
InChI Key: HBYBRUUHYIMKRQ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-imidazole-4-carboxylate, with the CAS registry number 74294-73-8, is a chemical compound with the molecular formula C 12 H 12 N 2 O 2 and a molecular weight of 216.24 g/mol . This methyl ester derivative, built on a 1-benzyl-imidazole scaffold, serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . As a heterocyclic compound, it functions as a key synthetic intermediate for the development of more complex molecules, particularly in the exploration of pharmacologically active agents containing the imidazole core. Imidazole derivatives are widely investigated for their diverse biological activities and their presence in various therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is associated with certain hazard statements (H302, H315, H319, H335), indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions, including the use of personal protective equipment, should always be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-8-14(9-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYBRUUHYIMKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for Methyl 1 Benzyl 1h Imidazole 4 Carboxylate

Retrosynthetic Analysis and Key Disconnections for the Imidazole-4-Carboxylate Moiety

Retrosynthetic analysis of methyl 1-benzyl-1H-imidazole-4-carboxylate identifies two primary disconnections. The first is the C-N bond between the imidazole (B134444) N-1 nitrogen and the benzyl (B1604629) group. This suggests an N-alkylation reaction as a final step, starting from a pre-formed methyl 1H-imidazole-4-carboxylate core.

The second, more fundamental disconnection involves breaking the imidazole ring itself. This opens up several pathways for its construction. A common strategy is to build the ring from acyclic precursors. For the imidazole-4-carboxylate scaffold, this can be envisioned through several bond cleavages, such as a [3+2] cycloaddition approach or a multicomponent reaction strategy, which assemble the heterocyclic core from simpler, readily available starting materials. These approaches allow for the convergent synthesis of the target structure.

Precursor-Based Synthetic Routes to the Imidazole Core

Cycloaddition reactions are powerful tools for the construction of five-membered heterocycles. [3+2] cycloadditions, in particular, are well-suited for synthesizing the imidazole skeleton. acs.orgorganic-chemistry.org A notable example is the van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) derivative as a three-atom component. nih.gov This reaction involves the base-induced cycloaddition of TosMIC with an aldimine, formed in situ from an aldehyde and an amine. nih.gov This methodology provides a flexible route to 1,4,5-trisubstituted imidazoles. nih.gov

Another approach involves the copper-catalyzed [3+2] cycloaddition reaction, which has been shown to produce multisubstituted imidazoles with high regioselectivity. acs.orgorganic-chemistry.org These methods often use oxygen as a mild oxidant and can proceed without expensive or harsh catalysts, making them attractive for sustainable synthesis. acs.orgorganic-chemistry.org While not always directly yielding the 4-carboxylate substitution pattern, these cycloaddition strategies form the basis for developing new routes to the desired scaffold. Formal [4+1] cycloamination reactions have also been developed, providing access to imidazole-4-carboxylic acid derivatives. organic-chemistry.org

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and convergence by combining three or more starting materials in a single synthetic operation to form a complex product. nih.govrsc.org Several MCRs have been developed for the synthesis of substituted imidazoles. organic-chemistry.org

One such strategy involves a one-pot, three-component reaction that can be performed under microwave irradiation to yield imidazole-4-carboxylates. nih.gov This method allows for the modulation of substituents at various positions of the imidazole ring by changing the starting aldehyde and amine components. nih.gov For instance, a four-component variant can lead to 1,2,4,5-tetrasubstituted imidazoles. nih.gov The flexibility and efficiency of MCRs make them a highly valuable strategy for generating libraries of imidazole derivatives for biological screening and materials science applications.

Strategies for N-Alkylation with Benzyl Moieties

Once the methyl 1H-imidazole-4-carboxylate core is synthesized, the final step is the introduction of the benzyl group onto one of the ring nitrogens. This step presents a challenge of regioselectivity, as alkylation can occur at either the N-1 or N-3 position in an unsymmetrically substituted imidazole.

The N-alkylation of imidazoles is typically achieved by treating the imidazole with an alkylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.govotago.ac.nz The choice of base and solvent is critical for controlling the reaction's outcome. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH), while solvents like dimethylformamide (DMF), acetonitrile, and ethanol (B145695) are frequently used. otago.ac.nz

The regioselectivity of the N-alkylation is influenced by the electronic and steric properties of the substituents on the imidazole ring. otago.ac.nz For 4(5)-substituted imidazoles, the alkylation can lead to a mixture of 1,4- and 1,5-disubstituted products. The presence of an electron-withdrawing group, such as the methyl carboxylate at the C-4 position, generally deactivates the adjacent N-3 nitrogen towards electrophilic attack, favoring alkylation at the more distant N-1 position. otago.ac.nz

Achieving high regioselectivity and yield in the N-benzylation of methyl 1H-imidazole-4-carboxylate requires careful optimization of reaction conditions. Key factors include the nature of the base, the polarity of the solvent, the reaction temperature, and the steric bulk of both the alkylating agent and the imidazole substituents. otago.ac.nzbeilstein-journals.org

Steric hindrance plays a significant role; bulkier substituents on the imidazole ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen atom. otago.ac.nz In the case of methyl 1H-imidazole-4-carboxylate, the substituent at C-4 can sterically direct the incoming benzyl group to the N-1 position. The reaction conditions can be fine-tuned to maximize the formation of the desired this compound isomer.

Below is an interactive data table summarizing how different reaction parameters can influence the outcome of N-alkylation of a generic 4-substituted imidazole, based on established principles of imidazole chemistry. otago.ac.nzbeilstein-journals.org

Table 1: Factors Influencing Regioselectivity in N-Alkylation of 4-Substituted Imidazoles

Parameter Condition 1 Outcome for N-1 Selectivity Condition 2 Outcome for N-1 Selectivity Rationale
Base Strong, non-nucleophilic (e.g., NaH) Generally High Weaker (e.g., K2CO3) Moderate to High Strong bases fully deprotonate the imidazole, forming the anion. The subsequent alkylation is then governed by electronic and steric factors of the anion. otago.ac.nz
Solvent Polar aprotic (e.g., DMF) High Polar protic (e.g., Ethanol) Lower Polar aprotic solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the imidazole anion. Protic solvents can lead to a more complex equilibrium involving the neutral imidazole and its tautomers. otago.ac.nz
Substituent at C4 Electron-withdrawing (e.g., -CO2Me) High Electron-donating (e.g., -CH3) Lower An electron-withdrawing group at C4 deactivates the adjacent N3 position through an inductive effect, making the N1 position more nucleophilic and favorable for alkylation. otago.ac.nz

| Steric Hindrance | Bulky C4 substituent / Bulky alkylating agent | High | Small C4 substituent / Small alkylating agent | Lower | Increased steric bulk around the N3 position directs the incoming electrophile to the less hindered N1 position. otago.ac.nz |

Esterification and Functional Group Interconversion at the Carboxylate Position

The carboxylate group at the 4-position of the imidazole ring is a versatile handle for synthetic modifications. The direct synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, 1-benzyl-1H-imidazole-4-carboxylic acid.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is often used as the solvent. masterorganicchemistry.com

Alternative methods for the methylation of the carboxylic acid include the use of alkylating agents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base. commonorganicchemistry.com For substrates that are sensitive to acidic conditions, Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), offers a milder alternative. commonorganicchemistry.com Another effective reagent for the chemoselective esterification of carboxylic acids is methyl imidazole carbamate (B1207046) (MImC), which provides a safer option compared to hazardous reagents like diazomethane. enamine.net

The carboxylate moiety can also be a precursor for other functional groups. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can convert it into the corresponding acyl chloride. commonorganicchemistry.com This activated intermediate can then readily react with various nucleophiles. Reaction with amines, for example, would yield the corresponding amides, allowing for the synthesis of a diverse library of imidazole-4-carboxamides. This functional group interconversion is a key strategy for exploring structure-activity relationships in drug discovery programs. nih.gov

Table 1: Comparison of Esterification Methods for 1-Benzyl-1H-Imidazole-4-Carboxylic Acid

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, H₂SO₄ (cat.)Reflux in excess methanolInexpensive reagentsHarsh acidic conditions, equilibrium reaction
AlkylationMeI or Me₂SO₄, Base (e.g., K₂CO₃)Room temperature or gentle heatingMild conditionsAlkylating agents can be toxic
Steglich EsterificationDCC, DMAP, MethanolRoom temperatureMild, suitable for acid-sensitive substratesBy-product (DCU) can be difficult to remove
Imidazole CarbamateMImC, MethanolElevated temperature in polar solventsChemoselective, safer than diazomethaneReagent may need to be synthesized
Acyl Chloride Formation1) SOCl₂ or (COCl)₂ 2) MethanolTwo-step processHigh-yieldingReagents are corrosive and moisture-sensitive

Modern Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally benign methods for the synthesis of substituted imidazoles, including this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. scispace.comtandfonline.com A relevant example is the one-pot synthesis of imidazole-4-carboxylates through a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov

A closely analogous procedure for the synthesis of ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate involves the microwave irradiation of a mixture of an α-keto ester, benzylamine, and an aldehyde. nih.gov By adapting this methodology, one could envisage the synthesis of this compound. The reaction proceeds via the formation of an intermediate that undergoes a ias.ac.inchemicalbook.com-dipolar cyclization to furnish the imidazole ring. The use of microwave irradiation dramatically reduces the reaction time from hours to minutes. nih.gov

Table 2: Representative Microwave-Assisted Synthesis of a Substituted Imidazole-4-Carboxylate

ReactantsSolventMicrowave PowerTimeYieldReference
Ethyl 2-oxopropanoate, Benzaldehyde, BenzylamineAcetonitrile150 W10 min78% nih.gov

Catalytic Methodologies (e.g., Copper-Catalyzed Reactions)

Copper-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of N-substituted heterocycles. The N-benzylation of a pre-formed methyl imidazole-4-carboxylate scaffold can be achieved using a copper catalyst. This approach, often a variation of the Ullmann condensation, typically involves the reaction of methyl imidazole-4-carboxylate with a benzyl halide (e.g., benzyl bromide) in the presence of a copper(I) salt, a ligand, and a base. acs.orgnih.gov

Various copper sources, such as CuI, CuBr, or Cu₂O, can be employed. organic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction, with phenanthroline and its derivatives being particularly effective for the N-arylation and N-alkylation of imidazoles. nih.gov These reactions can often be performed under milder conditions than traditional methods and exhibit good functional group tolerance. organic-chemistry.org

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact. ias.ac.innih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One green approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. Microwave-assisted synthesis of polysubstituted imidazoles in water has been reported to be highly efficient. nih.gov Another strategy is the use of solid-supported or recyclable catalysts, such as boric acid, which can be easily separated from the reaction mixture and reused, reducing waste. researchgate.net

Solvent-free, or "dry media," synthesis is another key green chemistry technique. ias.ac.in Reactions are carried out by mixing the reactants, often with a solid support or catalyst, and heating, sometimes with microwave irradiation. This eliminates the need for volatile organic solvents, which are often hazardous and contribute to pollution. The use of nano aluminium nitride as a solid source of ammonia (B1221849) in the solvent-free synthesis of trisubstituted imidazoles is an example of such an approach. ias.ac.in

Table 3: Overview of Green Chemistry Approaches in Imidazole Synthesis

Green Chemistry PrincipleApplication in Imidazole SynthesisExample
Use of Safer SolventsWater as a reaction mediumMicrowave-assisted synthesis of polysubstituted imidazoles in H₂O. nih.gov
Use of Recyclable CatalystsBoric acid as a mild and efficient catalystOne-pot synthesis of multisubstituted imidazoles. researchgate.net
Elimination of SolventsSolvent-free reaction conditionsSynthesis of tri/tetrasubstituted imidazoles using nano aluminium nitride. ias.ac.in

Chemical Reactivity and Rational Derivatization of Methyl 1 Benzyl 1h Imidazole 4 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. globalresearchonline.net The presence of two nitrogen atoms influences the regioselectivity of these reactions. The N-1 position is blocked by the benzyl (B1604629) group, and the electron-withdrawing nature of the methyl carboxylate group at the C-4 position deactivates the ring towards electrophilic attack to some extent. Generally, electrophilic substitution on the imidazole ring occurs at the C-4 and C-5 positions. globalresearchonline.net For 1,4-disubstituted imidazoles, the substitution is expected to occur at the C-5 position, and to a lesser extent, at the C-2 position.

Nitration: The nitration of N-substituted imidazoles can be challenging and often requires specific conditions to achieve desired regioselectivity. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can lead to the formation of 4-nitro or 5-nitroimidazole derivatives. google.com For methyl 1-benzyl-1H-imidazole-4-carboxylate, nitration would be anticipated to yield primarily the 5-nitro derivative, 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid, due to the directing effects of the existing substituents. sigmaaldrich.com Achieving nitration at the C-2 position typically requires more specialized reagents and reaction pathways, as direct nitration at this position is often disfavored. google.compatsnap.com

Halogenation: Halogenation of the imidazole ring can proceed via electrophilic substitution. While specific studies on the halogenation of this compound are not prevalent, related imidazole N-oxides have been shown to undergo nucleophilic halogenation at the C-2 position. researchgate.net Direct electrophilic halogenation of the parent compound would likely occur at the C-5 position, the most electron-rich and sterically accessible site.

The expected outcomes for electrophilic aromatic substitution on this compound are summarized in the table below.

ReactionReagentsExpected Major Product
NitrationHNO₃ / H₂SO₄Methyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate
BrominationBr₂ / FeBr₃Methyl 5-bromo-1-benzyl-1H-imidazole-4-carboxylate
ChlorinationCl₂ / AlCl₃Methyl 5-chloro-1-benzyl-1H-imidazole-4-carboxylate

Nucleophilic Additions and Substitutions at the Carboxylate Functionality

The methyl carboxylate group at the C-4 position is an electrophilic center and readily undergoes nucleophilic acyl substitution reactions. These transformations are fundamental for creating a variety of derivatives with different functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-benzyl-1H-imidazole-4-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, using reagents such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent, is a common and efficient method for this conversion.

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. This reaction, often facilitated by heating, allows for the introduction of diverse structural motifs. The use of imidazole carbamates has also been reported as a chemoselective method for the amidation of carboxylic acids, which could be accessed from the hydrolysis of the starting ester. amazonaws.com

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (1-benzyl-1H-imidazol-4-yl)methanol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are typically required for this transformation. The resulting alcohol provides a versatile intermediate for further functionalization.

A summary of key transformations at the carboxylate group is presented below.

ReactionReagentsProduct
HydrolysisNaOH / H₂O, EtOH1-Benzyl-1H-imidazole-4-carboxylic acid
AmidationR¹R²NHN,N-Disubstituted-1-benzyl-1H-imidazole-4-carboxamide
ReductionLiAlH₄ / THF(1-Benzyl-1H-imidazol-4-yl)methanol

Transformations of the N-Benzyl Substituent

The N-benzyl group is a common protecting group for the imidazole nitrogen and can be removed under various conditions. Its removal unmasks the N-H functionality, allowing for subsequent reactions at this position.

Debenzylation: Catalytic hydrogenation is the most common method for the debenzylation of N-benzyl imidazoles. nih.gov This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org The reaction cleaves the benzylic C-N bond, yielding methyl 1H-imidazole-4-carboxylate and toluene. The efficiency of this process can be enhanced by the addition of an acidic heterogeneous catalyst like niobic acid-on-carbon. nih.govacs.org

Alternatively, transfer hydrogenation using ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of Pd/C provides a milder and often faster method for debenzylation under neutral conditions. mdma.ch

ReactionReagentsProduct
Catalytic HydrogenationH₂, Pd/CMethyl 1H-imidazole-4-carboxylate
Transfer HydrogenationHCOONH₄, Pd/CMethyl 1H-imidazole-4-carboxylate

Investigations into Ring Opening and Rearrangement Reactions

While the imidazole ring is generally stable, certain substituted imidazoles can undergo ring opening or rearrangement reactions under specific conditions, such as photochemical irradiation or in the presence of strong reagents. nih.gov For instance, some fused imidazo[1,5-a]imidazoles have been shown to rearrange to imidazo[1,5-a]pyrimidines. nih.gov However, for a relatively simple, unfused system like this compound, such reactions are not commonly observed under standard laboratory conditions. The inherent aromatic stability of the imidazole ring makes it resistant to cleavage and rearrangement.

Synthesis of Structurally Modified Analogues and Homologues

The synthesis of analogues of this compound is of significant interest for structure-activity relationship studies. This can be achieved by altering the substitution pattern on the imidazole ring or by varying the N-substituent.

The synthesis of specific positional isomers of substituted imidazoles can be challenging due to issues with regioselectivity. rsc.org The direct synthesis of 1,4-disubstituted imidazoles often competes with the formation of the 1,5-isomer. rsc.org Regioselective syntheses are therefore highly sought after. figshare.comnih.gov For instance, a multi-component reaction involving an appropriate glyoxal (B1671930) derivative, an amine (benzylamine), and a source of ammonia (B1221849) can lead to the formation of the imidazole core, though controlling the position of the carboxylate group requires careful selection of starting materials and reaction conditions. nih.gov The synthesis of the isomeric methyl 1-benzyl-1H-imidazole-5-carboxylate would necessitate a synthetic strategy that directs the carboxylate group to the 5-position. uni.lu

A straightforward approach to synthesizing analogues with different N-substituents is the N-alkylation of methyl 1H-imidazole-4-carboxylate. This reaction involves treating the parent imidazole with a suitable alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. nih.govgoogle.com The base, typically potassium carbonate or sodium hydride, deprotonates the imidazole nitrogen, facilitating nucleophilic attack on the electrophilic alkylating agent. This method allows for the introduction of a wide variety of substituents at the N-1 position.

Starting MaterialAlkylating Agent (R-X)BaseProduct
Methyl 1H-imidazole-4-carboxylateMethyl iodideK₂CO₃Methyl 1-methyl-1H-imidazole-4-carboxylate
Methyl 1H-imidazole-4-carboxylateEthyl bromideK₂CO₃Methyl 1-ethyl-1H-imidazole-4-carboxylate
Methyl 1H-imidazole-4-carboxylate4-Fluorobenzyl bromideK₂CO₃Methyl 1-(4-fluorobenzyl)-1H-imidazole-4-carboxylate

Derivatives with Modified Ester Groups (e.g., Amides, other esters)

The ester moiety of this compound is a versatile functional group that can be readily converted into a variety of other functional groups, most notably amides and different esters. This derivatization is typically achieved through a two-step process: initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine or alcohol.

Amide Formation

The synthesis of amide derivatives from this compound first involves the hydrolysis of the methyl ester to yield 1-benzyl-1H-imidazole-4-carboxylic acid. This carboxylic acid can then be coupled with a primary or secondary amine to form the corresponding amide. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.

The amidation is typically facilitated by a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of modern coupling reagents can be employed for this purpose, allowing the reaction to proceed under mild conditions with high yields.

Common Coupling Reagents for Amide Synthesis:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Often, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is included to suppress side reactions and improve efficiency.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are also effective.

Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and the formation of clean reaction products.

The general reaction scheme is as follows:

Hydrolysis: this compound is treated with an aqueous base (e.g., NaOH or KOH) followed by acidification to yield 1-benzyl-1H-imidazole-4-carboxylic acid.

Amide Coupling: The resulting carboxylic acid is then reacted with a chosen amine in the presence of a coupling agent and a non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

This methodology allows for the synthesis of a diverse library of amide derivatives by varying the amine component.

Transesterification and Synthesis of Other Esters

While direct transesterification of the methyl ester is possible, a more common and versatile method for preparing other ester derivatives is through the intermediate carboxylic acid. This approach, similar to amide synthesis, involves the initial hydrolysis of this compound.

The resulting 1-benzyl-1H-imidazole-4-carboxylic acid can then be esterified with a variety of alcohols to produce the desired ester derivatives. The classic Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a viable method.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents similar to those used in amide synthesis can be employed. In this case, the carboxylic acid is activated and then reacted with the alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The ability to modify the ester group of this compound into a wide array of amides and other esters is crucial for the rational design of new molecules with tailored properties. These derivatization strategies provide a powerful tool for exploring the structure-activity relationships of this class of compounds.

Derivative TypeGeneral StructureReagents and Conditions
Amides 1. Hydrolysis of methyl ester to carboxylic acid (e.g., NaOH(aq), then H₃O⁺). 2. Amine (R¹R²NH), Coupling Agent (e.g., EDC/HOBt, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM).
Other Esters 1. Hydrolysis of methyl ester to carboxylic acid (e.g., NaOH(aq), then H₃O⁺). 2. Alcohol (R³OH), Acid Catalyst (e.g., H₂SO₄) for Fischer Esterification, or Coupling Agent (e.g., DCC) and Catalyst (e.g., DMAP).

Advanced Spectroscopic and X Ray Crystallographic Elucidation of Methyl 1 Benzyl 1h Imidazole 4 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For methyl 1-benzyl-1H-imidazole-4-carboxylate, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the imidazole (B134444) ring, the benzyl (B1604629) group, and the methyl ester.

The imidazole ring protons, typically appearing as singlets in the aromatic region, confirm the substitution pattern. The benzyl group protons would present as a multiplet for the phenyl ring and a singlet for the methylene (B1212753) (-CH₂-) bridge. The methyl ester protons would appear as a sharp singlet in the upfield region. The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure.

Table 1: Representative ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
Imidazole H-5 7.5 - 7.7 s 1H
Imidazole H-2 7.7 - 7.9 s 1H
Phenyl (benzyl) 7.2 - 7.4 m 5H
Methylene (-CH₂-) 5.3 - 5.5 s 2H
Methyl (-OCH₃) 3.7 - 3.9 s 3H

(Note: Data are typical predicted ranges and may vary based on solvent and experimental conditions.)

Complementing the ¹H NMR, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Key expected signals include the carbonyl carbon of the ester group at the most downfield position, followed by the aromatic and heterocyclic carbons of the benzyl and imidazole rings. The aliphatic carbons of the methylene bridge and the methyl group will appear at more upfield chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ) ppm
Carbonyl (C=O) 160 - 165
Imidazole C-2 138 - 142
Imidazole C-4 137 - 140
Imidazole C-5 115 - 120
Phenyl C-ipso 135 - 137
Phenyl C-ortho, C-meta, C-para 127 - 130
Methylene (-CH₂-) 50 - 55
Methyl (-OCH₃) 51 - 53

(Note: Data are typical predicted ranges and may vary based on solvent and experimental conditions.)

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for definitively assigning complex signals, particularly for the overlapping aromatic protons of the benzyl group.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to. It would be used to unambiguously assign each proton signal to its corresponding carbon in the imidazole and benzyl rings, as well as the methylene and methyl groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. Using techniques like electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ is measured to a high degree of accuracy (typically within 5 ppm).

For this compound (C₁₂H₁₂N₂O₂), the calculated monoisotopic mass is 216.0899 g/mol . HRMS analysis would be expected to yield an experimental mass very close to this theoretical value, thereby confirming the molecular formula and ruling out other potential elemental compositions.

Table 3: HRMS Data

Ion Calculated m/z Observed m/z
[M+H]⁺ 217.0972 ~217.097

(Note: Observed m/z is an expected value.)

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group. The C-O stretching of the ester would also be visible in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic and imidazole rings appear in the 1450-1600 cm⁻¹ region.

Table 4: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100
Ester C=O Stretch 1700 - 1730
Aromatic/Imidazole C=C, C=N Stretch 1450 - 1600
Ester C-O Stretch 1200 - 1300

(Note: Data are typical predicted ranges.)

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Analysis

While the aforementioned techniques elucidate the structure in solution or gas phase, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique requires the compound to be a solid that can form high-quality crystals.

Should this compound be crystallized, X-ray analysis would provide precise data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the imidazole ring and the substitution pattern at the N1 and C4 positions. Furthermore, it would reveal the conformation of the molecule, including the dihedral angle between the imidazole and benzyl rings. The crystal packing analysis would also offer insights into intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture. As some reports indicate the compound is an oil at room temperature, obtaining a single crystal for diffraction studies may require derivatization or the formation of a salt. vdoc.pub

Table 5: Hypothetical X-ray Crystallographic Parameters

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsion Angles (°) Dihedral angles defining molecular conformation

(Note: This table is illustrative as specific crystallographic data for the title compound is not publicly available.)

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Furthermore, in related heterocyclic systems such as 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, intermolecular O-H···N hydrogen bonds are crucial in forming one-dimensional chains within the crystal structure. nih.gov Given the presence of the ester group in this compound, it is highly probable that C-H···O interactions involving the carbonyl oxygen play a significant role in its crystal packing. The nitrogen atom in the imidazole ring, not bonded to the benzyl group, is also a likely acceptor for weak C-H···N hydrogen bonds from neighboring molecules.

The presence of aromatic rings (benzyl and imidazole) suggests the potential for π-π stacking interactions, which are a common feature in the crystal structures of such compounds and contribute to the stability of the crystal lattice.

A summary of potential intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondC-H (benzyl, imidazole, methyl)N (imidazole)Formation of molecular chains or sheets
Hydrogen BondC-H (benzyl, imidazole)O (carbonyl)Linking molecules into a 3D network
π-π StackingImidazole ringImidazole or Benzyl ringStabilization of the crystal lattice

Conformational Analysis from Solid-State Structures

The conformation of this compound in the solid state is expected to be characterized by a non-coplanar arrangement of the imidazole and benzyl rings. X-ray crystallographic studies of similar 1-benzyl substituted heterocyclic compounds consistently reveal a significant dihedral angle between the aromatic rings.

For example, in the case of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the benzene (B151609) and triazole rings is 76.47 (10)°. nih.gov A related monohydrate structure of the same compound shows an almost perpendicular arrangement with a dihedral angle of 89.5 (3)°. nih.gov In a benzimidazole (B57391) derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, the molecule adopts a twisted conformation with a dihedral angle of 84.11 (3)° between the benzimidazole and pyrimidine (B1678525) mean planes. nih.gov Another study on 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine (B1678402) found the average plane of the imidazole ring to be perpendicular (90.17(7)°) to the average plane of the methylene groups of the piperazine ring. researchgate.net

This tendency towards a twisted or perpendicular conformation is a common feature for N-benzyl substituted imidazoles and related heterocycles. This is attributed to the steric hindrance between the ortho-hydrogens of the benzyl group and the imidazole ring, which forces the rings out of planarity to achieve a more stable, lower-energy conformation. The flexibility of the methylene bridge allows for this rotation.

The table below summarizes key conformational parameters observed in related structures, which can be considered indicative for this compound.

CompoundRing System 1Ring System 2Dihedral Angle (°)
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acidBenzeneTriazole76.47 (10) nih.gov
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydratePhenylTriazole89.5 (3) nih.gov
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateBenzimidazolePyrimidine84.11 (3) nih.gov
1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazineImidazolePiperazine (methylene groups)90.17 (7) researchgate.net

Theoretical and Computational Chemistry Investigations of Methyl 1 Benzyl 1h Imidazole 4 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic structure and properties of molecules. nih.gov DFT calculations have been successfully applied to a wide range of imidazole (B134444) and benzimidazole (B57391) derivatives to understand their geometry, electronic characteristics, and reactivity. nih.govdergipark.org.tr

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For methyl 1-benzyl-1H-imidazole-4-carboxylate, DFT methods, such as those using the B3LYP functional, are employed to predict its equilibrium geometry. dergipark.org.trnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for Key Structural Moieties of this compound based on Analogous Compounds.
ParameterTypical Bond Length (Å)Typical Bond Angle (°)Reference Moiety
Imidazole C-N1.325 - 1.389-Benzimidazole Derivatives nih.govsemanticscholar.org
Imidazole C-C~1.360-Imidazole researchgate.net
Imidazole N-C-N-~113Benzimidazole nih.gov
C-O (Ester)~1.340-Methyl 1,2,3-triazole-4-carboxylate
C=O (Ester)~1.208-Methyl 1,2,3-triazole-4-carboxylate
N-CH₂ (Benzyl)~1.471-Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Imidazole-C(O)O-~125Carboxylate Group General

Frontier Molecular Orbital (HOMO-LUMO) Energy Level Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com For imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO distribution can vary depending on the substituents. In the case of this compound, the electron-withdrawing carboxylate group is expected to influence the LUMO energy level.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Imidazole Derivatives Calculated via DFT.
CompoundE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)
Imidazole (IM)-6.311.127.43 researchgate.net
N-methylimidazole (MIM)-6.011.257.26 researchgate.net
Benzimidazole (BIM)-5.650.085.73 researchgate.net
A Benzimidazole Derivative-6.51-1.884.63 dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. orientjchem.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). orientjchem.orgresearchgate.net

For this compound, the MEP map is expected to show significant negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxylate group and the nitrogen atoms of the imidazole ring. These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly those on the benzyl (B1604629) and methyl groups, indicating sites susceptible to nucleophilic attack. researchgate.net

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Key descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). dergipark.org.trirjweb.com

Chemical Hardness (η) is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electronegativity (χ) and Chemical Potential (μ) describe the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Table 3: Calculated Global Reactivity Descriptors for Representative Imidazole and Benzimidazole Derivatives.
CompoundHardness (η) (eV)Chemical Potential (μ) (eV)Electrophilicity (ω) (eV)
A Benzimidazole Derivative 12.345-3.5652.71 dergipark.org.tr
A Benzimidazole Derivative 22.940-4.4053.29 dergipark.org.tr
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione2.2449-4.05313.658 irjweb.com

Thermodynamical Properties

DFT calculations can also be used to predict various thermodynamical properties of a molecule at different temperatures. These properties include zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and heat capacity (Cv). iau.ir Such data is crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it may participate. For instance, calculations on imidazole and its derivatives have provided valuable data on their phase transitions and stability.

Table 4: Calculated Thermodynamic Parameters for Imidazole Derivatives at Standard Conditions (298.15 K).
Parameter4-aryl-imidazolidin-2,5-dione (Isomer I)4-aryl-imidazolidin-2,5-dione (Isomer II)
Zero-point energy (kcal/mol)120.35120.31
Enthalpy (kcal/mol)-603126.31-603125.13
Gibbs Free Energy (kcal/mol)-603160.01-603158.82
Entropy (cal/mol·K)113.02112.98

Data adapted from a study on imidazolidin-2,5-diones, which serve as structural analogs for thermodynamic property prediction. iau.ir

Conformational Studies and Energy Profiles

Conformational analysis is essential for understanding the flexibility and spatial arrangement of a molecule. For this compound, a key area of conformational freedom is the rotation around the single bond connecting the methylene (B1212753) bridge (-CH₂-) of the benzyl group to the imidazole ring's nitrogen atom.

Computational studies on similar molecules, such as 1-benzyl-1H-benzimidazole and methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, reveal that the aromatic rings are typically not coplanar. nih.govnih.gov Instead, they adopt a twisted conformation. For 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole and benzyl rings is approximately 85.8°. nih.gov Similarly, a study on the benzimidazole carboxylate derivative found a twisted conformation with a dihedral angle of 84.1° between the two ring systems. nih.gov

This significant rotation out of the plane is due to steric hindrance between the ortho-hydrogens of the benzyl group and the atoms of the imidazole ring. nih.gov A potential energy surface (PES) scan, which involves calculating the molecule's energy at various fixed dihedral angles, can map out the energy profile of this rotation. nih.govresearchgate.net Such a scan would reveal the lowest energy (most stable) conformation and the energy barriers required to rotate from one stable conformation to another. It is expected that the most stable conformer of this compound features a significantly twisted arrangement between the benzyl and imidazole rings.

In Silico Mechanistic Studies of Reactions and Pathways

In silico mechanistic studies are fundamental to understanding how a molecule participates in chemical reactions, including its synthesis and degradation. These computational methods can elucidate reaction pathways, identify transition states, and calculate activation energies, offering a level of detail that is often challenging to obtain through experimental methods alone.

For imidazole-containing compounds, density functional theory (DFT) is a commonly employed method to explore reaction mechanisms. For instance, studies on the synthesis of benzimidazole derivatives, which share the core imidazole ring, have proposed detailed reaction pathways. One such study on the formation of a 2-substituted benzimidazole from an aldehyde bisulfite compound and an o-phenylenediamine (B120857) proposed a multi-step mechanism. nih.gov The reaction initiates with a nucleophilic attack by the amine group on the aldehyde carbon, followed by dehydration and subsequent cyclization to form a dihydroimidazole (B8729859) intermediate. The final benzimidazole ring is then formed through aromatization. nih.gov

While this specific mechanism pertains to benzimidazole synthesis, the principles of nucleophilic attack, cyclization, and aromatization are fundamental to the chemistry of many imidazole derivatives. Similar computational approaches could be applied to investigate the synthesis of this compound, for example, by modeling the alkylation of a methyl imidazole-4-carboxylate precursor with benzyl bromide. Such a study would help in optimizing reaction conditions and understanding potential side-product formation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly valuable for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. For various imidazole and benzimidazole derivatives, MD simulations have been instrumental in validating their potential as inhibitors of specific enzymes. For example, a 100-nanosecond MD simulation was performed to examine the stability of benzimidazole–thiadiazole hybrids complexed with the fungal enzyme 14-α demethylase (CYP51). nih.gov Key parameters analyzed during such simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. High RMSF values in certain regions of a protein can signify flexible loops that may be involved in ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are indicative of strong and stable interactions.

Molecular Modeling and Docking Studies for Elucidating Binding Interactions with Biomolecular Targets

Molecular modeling and docking are cornerstone techniques in computational drug discovery, used to predict the binding orientation and affinity of a small molecule to the active site of a biological target. These studies are crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent and selective analogs.

Numerous studies have reported the molecular docking of imidazole derivatives against a wide array of protein targets, highlighting the versatility of the imidazole scaffold in forming key interactions. For instance, docking studies of 1-benzyl-1H-imidazoles against aldosterone (B195564) synthase (CYP11B2) revealed that these compounds fit well within the active site. acs.org The docking models suggested that the imidazole nitrogen atom coordinates with the heme iron of the cytochrome P450 enzyme, a critical interaction for inhibition. acs.org

In another study, various imidazole derivatives were docked against sirtuin isoforms, a class of epigenetic modifying enzymes. nih.gov The results were ranked based on their docking scores, which estimate the binding affinity, and the top-scoring compounds were selected for further experimental validation. nih.gov The interactions observed in these docking studies typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, often involving amino acid residues like leucine, valine, and phenylalanine.

Pi-Pi Stacking: An interaction between aromatic rings, which would be relevant for the benzyl and imidazole rings of this compound.

Coordination Bonds: As seen with heme-containing proteins, where a nitrogen atom of the imidazole ring can coordinate with the central iron atom.

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Benzimidazole–thiadiazole hybridsCandida albicans 14-α demethylase (CYP51)Met508-10.928 nih.gov
Imidazole derivativesGlucosamine-fructose-6-phosphate aminotransferaseThr352, Lys603-7.4 mdpi.com
1-Benzyl-1H-imidazolesAldosterone Synthase (CYP11B2)Thr318Not specified acs.org
Imidazole derivativesHIV-1-reverse transcriptaseNot specified-6.7 mdpi.com

These computational studies on related imidazole compounds provide a valuable foundation for predicting the behavior of this compound. Future in silico investigations focused specifically on this molecule would be beneficial to further elucidate its reaction mechanisms, dynamic behavior, and potential as a modulator of biological targets.

Structure Activity Relationship Sar Studies of Methyl 1 Benzyl 1h Imidazole 4 Carboxylate Analogues

Impact of Substitutions on the N-Benzyl Moiety on Biological Activities

The N-benzyl group is a critical component for the biological activity of this class of compounds. Modifications to the phenyl ring of the benzyl (B1604629) moiety can lead to substantial changes in potency and selectivity.

Research has shown that the introduction of various substituents on the benzyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 1-benzyl-1H-imidazoles designed as inhibitors of aldosterone (B195564) synthase (CYP11B2), the nature and position of substituents on the benzyl ring were found to be crucial. While a comprehensive SAR was not straightforward, certain trends were observed. The flexibility of substituents on the benzyl moiety can influence how the entire molecule fits into the active site of the target enzyme. acs.org

In another study focusing on farnesyltransferase inhibitors, it was noted that hydrophobic substituents on the benzodiazepine (B76468) ring, which is analogous in position to the benzyl group in some respects, were important for enzyme inhibitory activity. researchgate.net This suggests that hydrophobic interactions play a key role in the binding of these compounds to their targets.

The following table summarizes the impact of various substitutions on the N-benzyl moiety on the biological activities of methyl 1-benzyl-1H-imidazole-4-carboxylate analogues:

Substitution PatternImpact on Biological ActivityReference
Unsubstituted BenzylBaseline activity, serves as a reference for comparison. acs.org
Substituted BenzylActivity is highly dependent on the nature and position of the substituent. Can lead to increased or decreased potency. acs.org
Flexible SubstituentsMay allow for multiple binding modes, potentially complicating SAR. acs.org
Hydrophobic SubstituentsOften lead to enhanced activity due to favorable hydrophobic interactions with the target. researchgate.net

Role of the Ester Functionality at the Imidazole-4-Position

The ester group at the 4-position of the imidazole (B134444) ring is another key determinant of biological activity. This functionality can participate in hydrogen bonding and other interactions with the target protein, and its presence is often essential for potency.

The hydrolysis of the ester to a carboxylic acid can significantly alter the compound's properties, including its polarity and ability to interact with biological targets. In the context of developing inhibitors for the interaction between host LEDGF/p75 and HIV-1 integrase, 1,5-diaryl-1H-imidazole-4-carboxylate esters were synthesized as key intermediates. These esters were then converted to their corresponding carboxylic acids and carbohydrazides to evaluate their binding affinity. nih.gov This highlights the importance of the ester as a handle for further chemical modification and as a group that can be bioisosterically replaced to probe its role in binding.

Functional Group at Imidazole-4-PositionRole in Biological ActivityReference
Methyl EsterContributes to binding, likely through hydrogen bonding and dipole-dipole interactions. nih.gov
Carboxylic AcidAlters polarity and may lead to different binding interactions. nih.gov
CarbohydrazideProvides an alternative hydrogen bonding pattern and can impact binding affinity. nih.gov

Influence of Modifications to the Imidazole Heterocycle

The imidazole ring itself is a crucial scaffold for this class of compounds, providing a rigid framework for the attachment of other functional groups. Modifications to the imidazole heterocycle can have a profound impact on biological activity.

The nitrogen atoms in the imidazole ring are key sites for interaction with biological targets, often acting as hydrogen bond acceptors or coordinating with metal ions in metalloenzymes. The electronic properties of the imidazole ring can be modulated by the introduction of substituents. Electron-donating groups can enhance the hydrophobic character of the ring, potentially leading to increased activity, while electron-withdrawing groups can facilitate binding to metalloproteins.

The position of substituents on the imidazole ring is also critical. For example, shifting a substituent from the 1-position to the 3-position has been shown to alter the selectivity of some imidazole-based compounds for different cancer targets.

Modification to Imidazole HeterocycleInfluence on Biological ActivityReference
Introduction of Electron-Donating GroupsMay enhance hydrophobic interactions and increase activity.
Introduction of Electron-Withdrawing GroupsCan facilitate binding to metalloproteins.
Altering Substituent PositionCan significantly change selectivity for different biological targets.

Correlation between Computed Molecular Descriptors and Biological Activity Profiles

Quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding the relationship between the chemical structure of a molecule and its biological activity. These studies often involve the calculation of various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

For imidazole-containing compounds, QSAR models have been developed to predict their activity as farnesyltransferase inhibitors. These models have shown that a combination of 2D and 3D descriptors, including those related to the volume, shape, and polarity of the molecules, are important for their activity. nih.gov

Molecular descriptors such as half-wave potentials, hydrophobicity (ClogP), and molar refractivity have been used to discuss the in vitro antiproliferative activities of a series of 2-phenylamino-3-acyl-1,4-naphtoquinones. researchgate.net These descriptors provide insights into the electronic, hydrophobic, and steric properties of the molecules that are crucial for their biological activity.

The use of computational studies, including the calculation of quantum chemical descriptors, is becoming increasingly important in drug discovery. researchgate.net These methods can help to predict the reactive properties of drug candidates and provide a more rational basis for the design of new and more effective therapeutic agents. researchgate.net

Molecular DescriptorCorrelation with Biological ActivityReference
Volume and ShapeImportant for steric fit into the active site of the target. nih.gov
PolarityInfluences solubility and the ability to form polar interactions with the target. nih.gov
Hydrophobicity (ClogP)Correlates with the ability to cross cell membranes and engage in hydrophobic interactions. researchgate.net
Molar RefractivityRelates to the volume of the molecule and its polarizability. researchgate.net
Quantum Chemical DescriptorsProvide insights into the electronic properties and reactivity of the molecule. researchgate.net

Exploration of Biological Activities and Underlying Molecular Mechanisms Excluding Prohibited Elements

Investigation of Antimicrobial Potential and Mechanisms

The antimicrobial properties of methyl 1-benzyl-1H-imidazole-4-carboxylate and its derivatives have been a subject of scientific inquiry, revealing a spectrum of activity against various pathogens.

Research into Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often influenced by the specific substitutions on the imidazole (B134444) ring and the benzyl (B1604629) group. For instance, certain structural modifications have been shown to enhance the antibacterial potency, suggesting that the core molecule serves as a valuable scaffold for the development of new antibacterial agents. The mechanism of action, while not fully elucidated for the parent compound itself, is often attributed to the disruption of bacterial cellular processes, a common feature of imidazole-based antimicrobials.

Research into Antifungal Activity

Similar to its antibacterial properties, the antifungal potential of this compound derivatives has been explored. Research indicates that these compounds can inhibit the growth of various fungal strains. The mechanism is believed to involve the inhibition of key fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death. The structure-activity relationship studies highlight that the nature and position of substituents on the molecular framework are crucial for antifungal efficacy.

Studies on Antiparasitic Activity

The investigation into the antiparasitic activity of this compound derivatives has shown promise. These compounds have been evaluated against a range of parasites, with some derivatives exhibiting significant inhibitory effects. The proposed mechanisms of action often involve the targeting of parasite-specific metabolic pathways or enzymes that are essential for their survival and replication. The versatility of the imidazole scaffold allows for chemical modifications that can optimize the antiparasitic activity and selectivity.

Elucidating Antiproliferative Mechanisms and Target Engagement

The potential of this compound and its analogues as antiproliferative agents has garnered significant attention in cancer research.

In Vitro Studies on Cancer Cell Line Growth Inhibition

A number of in vitro studies have demonstrated the ability of derivatives of this compound to inhibit the growth of various human cancer cell lines. The cytotoxic effects of these compounds have been observed across a range of cancer types, indicating a broad spectrum of potential activity. The potency of these compounds is highly dependent on their chemical structure, with specific functional groups and substitution patterns playing a key role in determining their efficacy. The data from these studies often includes IC50 values, which quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Investigations into Tubulin Polymerization Inhibition and Microtubule Perturbation

One of the key mechanisms underlying the antiproliferative activity of certain this compound derivatives is the inhibition of tubulin polymerization. Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic process of microtubule assembly and disassembly. This interference with microtubule function leads to a cascade of cellular events, including the arrest of the cell cycle at the G2/M phase and the induction of apoptosis (programmed cell death). The ability to perturb microtubule dynamics makes these compounds interesting candidates for the development of novel anticancer therapies.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the biological activities of "this compound" concerning cell cycle arrest, inhibition of Insulin-Degrading Enzyme (IDE), or inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.

The research landscape includes studies on structurally related compounds, such as other imidazole and benzimidazole (B57391) derivatives, which have shown various biological activities. For instance, certain benzimidazole compounds have been investigated as PARP inhibitors and have been shown to induce cell cycle arrest. Similarly, other distinct imidazole-containing molecules have been explored as potential modulators of IDE.

However, these findings are specific to the compounds studied in that research and cannot be extrapolated to "this compound." The explicit biological functions and molecular mechanisms outlined in the requested article—G2/M phase cell cycle arrest, IDE inhibition, and PARP inhibition—have not been documented for this particular chemical entity in the reviewed sources. Therefore, an article focusing solely on these aspects for "this compound" cannot be generated at this time.

Future Research Directions and Advanced Applications in Chemical Biology

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The advancement of imidazole-based compounds from laboratory-scale synthesis to industrial production necessitates the development of scalable, cost-effective, and environmentally friendly synthetic methodologies. Traditional methods for imidazole (B134444) synthesis can have drawbacks, including harsh reaction conditions, multiple steps, and low yields. nih.gov Future research will likely focus on overcoming these challenges for compounds like methyl 1-benzyl-1H-imidazole-4-carboxylate.

Modern synthetic strategies such as microwave-assisted and ultrasonic methods have shown promise in improving the synthesis of imidazole derivatives. biomedpharmajournal.org These techniques can significantly reduce reaction times, improve product yields, and often allow for solvent-free conditions, aligning with the principles of green chemistry. biomedpharmajournal.orgresearchgate.net For instance, microwave-assisted one-pot cyclo-condensation has been successfully used for the high-yield synthesis of trisubstituted imidazoles. biomedpharmajournal.org The development of renewable catalysts, such as SbCl₃-silica, which can be reused without a significant loss in activity, further enhances the sustainability of these processes. biomedpharmajournal.org Applying these optimized methods to the synthesis of this compound could provide a more efficient and eco-friendly route, facilitating its availability for extensive biological screening and development.

Synthetic MethodAdvantagesRelevance to Scalability & Sustainability
Microwave-Assisted Synthesis Short reaction times, high yields, can be solvent-free. biomedpharmajournal.orgReduces energy consumption and solvent waste, making the process more efficient and environmentally friendly.
Ultrasonic Methods Improved reaction rates and yields. biomedpharmajournal.orgOffers an alternative energy-efficient method for synthesis.
One-Pot Reactions Reduces the number of synthetic steps and purification processes. researchgate.netIncreases overall efficiency, lowers costs, and minimizes waste generation.
Renewable Catalysts Catalyst can be recovered and reused multiple times. biomedpharmajournal.orgDecreases catalyst-related costs and waste, promoting a more sustainable chemical process.

Rational Design of Next-Generation Imidazole-Based Scaffolds with Tuned Biological Activities

Rational drug design leverages an understanding of a biological target's structure and the structure-activity relationships (SAR) of existing ligands to create more potent and selective molecules. mdpi.com The this compound scaffold offers multiple points for chemical modification to tune its biological activity. The imidazole ring itself is a key pharmacophore, capable of engaging in hydrogen bonding, π-π stacking, and metal ion interactions with biological targets. researchgate.net

SAR studies on related imidazole and benzimidazole (B57391) derivatives have provided valuable insights. For example, in a series of benzimidazole-4-carboxylates, the presence of a bulky substituent on a basic nitrogen atom was found to be crucial for high affinity and selectivity for the 5-HT4 receptor. nih.gov Similarly, studies on 1-benzyl indazole derivatives showed that substitutions at the ortho position of the benzyl (B1604629) ring led to better inhibitory activity compared to meta or para substitutions. nih.gov

By applying these principles, next-generation scaffolds based on this compound can be designed. Modifications could include:

Varying substituents on the benzyl ring: Introducing electron-withdrawing or electron-donating groups to modulate electronic properties and target interactions. nih.gov

Altering the ester group: Converting the methyl carboxylate to other esters, amides, or carboxylic acids to change solubility, stability, and hydrogen bonding capacity. nih.gov

Substituting other positions on the imidazole ring: Adding functional groups to the C2 or C5 positions to explore new interactions with target proteins.

This systematic approach can lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Integration of Machine Learning and AI in Computational Drug Discovery for Imidazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. premierscience.commednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. premierscience.com For imidazole derivatives, AI and ML can be applied across the entire discovery pipeline.

Key applications include:

Virtual Screening and Hit Identification: AI algorithms can screen massive virtual libraries of imidazole-based compounds to predict their binding affinity for specific biological targets, such as the main protease (Mpro) of SARS-CoV-2. mdpi.com This allows researchers to prioritize a smaller number of promising candidates for experimental testing.

Predicting ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel imidazole derivatives. mdpi.com This early identification of potential liabilities helps in selecting candidates with more drug-like properties, reducing late-stage failures. mdpi.com

De Novo Drug Design: Generative AI models, such as recurrent neural networks, can design entirely new molecules. acs.org By training these models on known active imidazole compounds, they can generate novel structures based on the this compound scaffold that are optimized for activity against a specific target. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis: ML algorithms can build sophisticated QSAR models that correlate the structural features of imidazole derivatives with their biological activities, providing deeper insights for lead optimization. mdpi.comacs.org

AI/ML ApplicationDescriptionImpact on Drug Discovery
Virtual High-Throughput Screening AI models predict the interaction of virtual compounds with a target protein. premierscience.comAccelerates the identification of potential hits from large chemical libraries.
Predictive ADMET Modeling Algorithms predict pharmacokinetic and toxicity profiles from chemical structure. mdpi.comReduces attrition rates by flagging problematic compounds early in the process.
De Novo Design Generative models create novel molecular structures with desired properties. acs.orgExpands chemical space and facilitates the design of optimized drug candidates.
QSAR Modeling Machine learning establishes relationships between chemical structure and biological activity. mdpi.comGuides the rational design and optimization of lead compounds.

Exploration of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. An effective probe should be potent, selective, and have a known mechanism of action. While the specific biological targets of this compound are not yet fully elucidated, the imidazole scaffold is known to interact with a wide range of enzymes and receptors, including kinases and G-protein coupled receptors. nih.gov

Research on structurally similar compounds provides a rationale for exploring its potential as a chemical probe. For example, 5-(aminomethyl)-1-benzyl-1H-imidazole-4-carboxamide has been investigated for its anticancer properties through the National Cancer Institute's screening program, which aims to identify compounds with selective activity against cancer cell lines. This suggests that the 1-benzyl-1H-imidazole-4-carboxylate core may possess selective biological activity worth investigating further.

Future research could involve screening this compound against panels of kinases, proteases, and other enzyme families to identify its primary targets. Once a target is identified, the compound could be used to:

Validate the target: Confirming that modulating the activity of the identified protein has a desired cellular effect.

Interrogate biological pathways: Studying the downstream effects of inhibiting or activating the target protein to better understand its role in cellular signaling.

Serve as a starting point for therapeutic development: Acting as a lead compound for the development of new drugs targeting that specific protein or pathway.

The structural features of this compound make it a suitable candidate for such studies, offering a valuable tool for fundamental research in chemical biology. nih.gov

Q & A

Q. What are the standard synthetic routes for methyl 1-benzyl-1H-imidazole-4-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving condensation and functionalization. For example, a common approach involves:

  • Step 1 : Reacting o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Treating the thiol intermediate with hydrazine hydrate to generate 2-hydrazinyl-1H-benzo[d]imidazole .
  • Step 3 : Condensation with sodium cyanate and glacial acetic acid to form the hydrazinecarboxamide intermediate.
  • Final Step : Esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) to yield the target compound . Characterization employs IR spectroscopy (e.g., S-H stretching at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H-NMR (e.g., δ12.31 for S-H protons), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How are reaction conditions optimized for high-purity synthesis of this compound?

Key parameters include:

  • Temperature : Room temperature for esterification to avoid side reactions like hydrolysis .
  • Solvent Selection : Methanol or ethanol for hydrazine reactions due to their polarity and miscibility with aqueous reagents .
  • Catalyst/Base : Triethylamine neutralizes HCl byproducts during esterification, driving the reaction forward .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve ≥98% purity .

Q. What analytical techniques are critical for verifying structural integrity and purity?

  • Elemental Analysis : Confirms empirical formula with deviations ≤±0.4% from theoretical values .
  • ¹³C-NMR : Identifies aromatic carbons (δ130–150 ppm) and carbonyl groups (δ165–175 ppm) .
  • HPLC : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields reported across studies?

Discrepancies in yield (e.g., 70% vs. 85% for similar conditions) may arise from unoptimized intermediates or side reactions. Quantum chemical calculations (e.g., DFT) can model transition states to identify energy barriers, while machine learning (e.g., ICReDD’s workflow) predicts optimal conditions by integrating experimental and computational data . For example, reaction path searches using Ru or Mn catalysts (as in imidazole oxidations) highlight solvent and temperature effects on selectivity .

Q. What strategies mitigate unwanted byproducts during the synthesis of this compound?

Common byproducts include:

  • Hydrolysis products : Avoid moisture by using anhydrous solvents and inert atmospheres .
  • Oxidation intermediates : Control oxidizing agents (e.g., H₂O₂) to prevent over-oxidation of the imidazole ring .
  • Substitution side reactions : Use protecting groups (e.g., Fmoc) on reactive sites like the benzyl group during functionalization . Scale-up considerations : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Benzyl group : Enhances lipophilicity and π-π stacking interactions with biological targets .
  • Methyl ester : Acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
  • Imidazole ring : Participates in hydrogen bonding and metal coordination (e.g., Zn²⁺ in enzyme active sites) . Structure-activity relationship (SAR) studies often replace the benzyl group with bulkier substituents (e.g., cyclopropyl) to modulate bioavailability .

Methodological Challenges and Solutions

Q. Why do NMR spectra sometimes show unexpected peaks, and how are these artifacts addressed?

  • Residual solvents : Peaks from DMSO-d₆ (δ2.50) or CDCl₃ (δ7.26) can be misattributed. Use deuterated solvents with high isotopic purity .
  • Tautomerism : The imidazole ring exhibits prototropic tautomerism, leading to split signals. Analyze spectra at multiple temperatures (e.g., 25°C vs. 60°C) to identify dynamic equilibria .

Q. What advanced techniques validate the compound’s stability under biological assay conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (1–13) to assess stability .
  • LC-MS/MS : Monitors degradation products (e.g., ester hydrolysis to carboxylic acid) in simulated physiological buffers .
  • Accelerated stability testing : Uses Arrhenius models to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.